molecular formula C14H16Cl2N2O2 B2609021 N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide CAS No. 1355933-29-7

N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide

Cat. No. B2609021
CAS RN: 1355933-29-7
M. Wt: 315.19
InChI Key: FKJGEWXVCBZYTM-UHFFFAOYSA-N
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Description

N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide, also known as CPI-455, is a small molecule inhibitor of histone methyltransferase G9a. It has been studied for its potential use in cancer treatment and other diseases related to epigenetic dysregulation.

Mechanism of Action

N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide inhibits the activity of G9a, a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This methylation is associated with gene silencing and is involved in the regulation of various cellular processes, including cell differentiation and proliferation. By inhibiting G9a activity, N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide can induce the reactivation of silenced genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been shown to induce the reactivation of silenced genes in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has also been shown to enhance the sensitivity of cancer cells to DNA-damaging agents and immune checkpoint inhibitors. In addition, N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been shown to improve the cognitive function and reduce the neurodegeneration in animal models of Huntington's disease and fragile X syndrome.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide is its specificity for G9a, which reduces the potential off-target effects. N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

For N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide research include the development of more potent and selective G9a inhibitors and the investigation of its potential use in other diseases.

Synthesis Methods

The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide involves a series of chemical reactions, including the reaction of 3,4-dichlorobenzonitrile with 2-bromo-1-(propan-2-yloxy)propane, followed by the reaction with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The final product is obtained through the reaction with N-cyano-N-methyl-N-(3,4-dichlorophenyl)methylamine and triethylamine. The yield of the synthesis is approximately 10%.

Scientific Research Applications

N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been studied for its potential therapeutic use in various diseases related to epigenetic dysregulation, including cancer, Huntington's disease, and fragile X syndrome. In cancer, N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been shown to inhibit the growth of cancer cells by blocking the activity of G9a, which is involved in the epigenetic regulation of gene expression. N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has also been studied for its potential use in combination with other drugs, such as DNA-damaging agents and immune checkpoint inhibitors, to enhance their therapeutic efficacy.

properties

IUPAC Name

N-[cyano-(3,4-dichlorophenyl)methyl]-3-propan-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c1-9(2)20-6-5-14(19)18-13(8-17)10-3-4-11(15)12(16)7-10/h3-4,7,9,13H,5-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJGEWXVCBZYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(=O)NC(C#N)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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